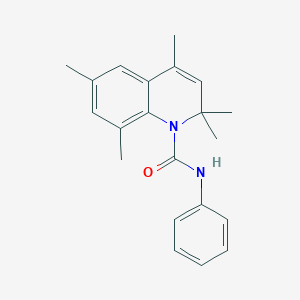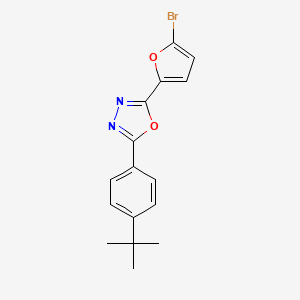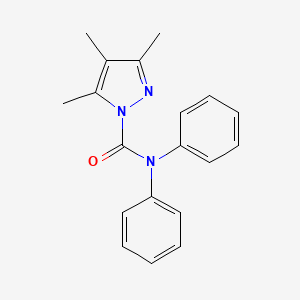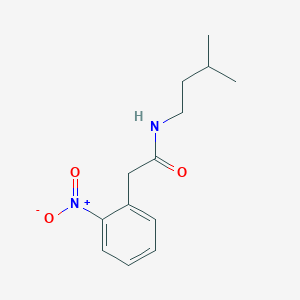
2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide, also known as PMX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxamides and has a molecular formula of C23H26N2O. In
Wirkmechanismus
The exact mechanism of action of 2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the interaction of the compound with various cellular and molecular targets. This compound has been shown to bind to DNA and RNA, as well as to various proteins and enzymes. This binding may affect the function of these targets, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various cell types and organisms. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
In addition, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been shown to have neuroprotective properties, suggesting that it may have potential as a treatment for various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide for use in lab experiments is its strong fluorescence properties. This makes it a useful tool for studying the behavior of molecules and materials under different light conditions.
However, there are also some limitations to the use of this compound in lab experiments. For example, the compound is relatively expensive and can be difficult to synthesize in large quantities. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide. One promising area of research is in the development of new organic semiconductors and electronic devices based on this compound and related compounds.
In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. This may involve the development of new methods for synthesizing and studying the compound, as well as the exploration of new cellular and molecular targets for this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits strong fluorescence properties and has potential applications in areas such as photophysics, organic electronics, and cancer research. While there are some limitations to the use of this compound in lab experiments, there are also a number of promising future directions for research on this compound.
Synthesemethoden
2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized through a multistep process that involves the condensation of 2,6-dimethylphenol with 4-phenyl-1,2,3,6-tetrahydropyridine-2,5-dione. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with tert-butylchloroformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2,2,4,6,8-pentamethyl-N-phenyl-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of photophysics and photochemistry. This compound has been shown to exhibit strong fluorescence properties, making it a useful tool for studying the behavior of molecules and materials under different light conditions.
In addition, this compound has also been studied for its potential applications in organic electronics. Due to its unique molecular structure, this compound exhibits excellent charge transport properties, making it a promising candidate for use in organic semiconductors and other electronic devices.
Eigenschaften
IUPAC Name |
2,2,4,6,8-pentamethyl-N-phenylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-14-11-15(2)19-18(12-14)16(3)13-21(4,5)23(19)20(24)22-17-9-7-6-8-10-17/h6-13H,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTLVXWZOHRUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(N2C(=O)NC3=CC=CC=C3)(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)
![N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)
![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)
![4-(acetylamino)-N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5767697.png)

![2-chloro-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5767704.png)

![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
